molecular formula CH6N3+ B1211019 Guanidinium

Guanidinium

Cat. No. B1211019
M. Wt: 60.08 g/mol
InChI Key: ZRALSGWEFCBTJO-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Guanidinium is a guanidinium ion. It is a conjugate acid of a guanidine and a carbamimidoylazanium.
A strong organic base existing primarily as guanidium ions at physiological pH. It is found in the urine as a normal product of protein metabolism. It is also used in laboratory research as a protein denaturant. (From Martindale, the Extra Pharmacopoeia, 30th ed and Merck Index, 12th ed) It is also used in the treatment of myasthenia and as a fluorescent probe in HPLC.

Scientific Research Applications

Molecular Recognition

Guanidinium is vital in molecular recognition, especially in biological systems. It facilitates crucial hydrogen-bonding and electrostatic interactions in the stabilization of complexes between proteins and various biomolecules like nucleic acids and carbohydrates. Guanidinium serves as a functional group in artificial receptors for various oxoanions, including carboxylates, phosphates, sulfates, and nitrates, demonstrating its versatility in biology, chemistry, and supramolecular chemistry (Blondeau et al., 2007).

Anticancer Applications

Guanidinium-functionalized molecules are explored as potential anticancer agents. Cyclometalated iridium(III) complexes with guanidinium ligands show moderate antitumor activity and are found to selectively localize in mitochondria, inducing cancer cell death through reactive oxygen species (ROS)-dependent pathways (Song et al., 2017).

Ion-Protein Interactions

The study of guanidinium carbonate in water serves as a model for understanding arginine-carbonate interactions, relevant in ion-protein interactions. Insights into these interactions are crucial for grasping the intricate dynamics within biological systems (Vazdar et al., 2013).

Anionic Species Binding

The guanidinium group is a key functional group in molecular recognition, particularly effective in binding anionic guests through charge pairing and hydrogen bonding. Its high pKa value extends its utility across a wide pH range, making it a staple in the design and synthesis of receptor molecules for small target anions (Best et al., 2003).

DNA Denaturation and Renaturation

Guanidinium chloride (GuCl) is used in DNA denaturation and renaturation studies, demonstrating its unique dual effect uncommon to most denaturants. This underscores its significance in molecular biology, especially in the study of nucleic acid structures and functions (Huang, 1968).

Gene Delivery

Guanidinium groups are integral in nonviral vectors for gene delivery, demonstrating low toxicity and high transfection efficiency. Their ability to condense DNA into nanometric globules is crucial for efficient gene transfer, highlighting the potential of guanidinium-rich compounds in biotechnology and medicine (Bagnacani et al., 2012).

properties

Product Name

Guanidinium

Molecular Formula

CH6N3+

Molecular Weight

60.08 g/mol

IUPAC Name

diaminomethylideneazanium

InChI

InChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4)/p+1

InChI Key

ZRALSGWEFCBTJO-UHFFFAOYSA-O

Canonical SMILES

C(=[NH2+])(N)N

synonyms

Chloride, Guanidinium
Chloride, Guanidium
Guanidine
Guanidine Hydrochloride
Guanidine Monohydrate
Guanidine Monohydrobromide
Guanidine Monohydrochloride
Guanidine Monohydroiodine
Guanidine Nitrate
Guanidine Phosphate
Guanidine Sulfate
Guanidine Sulfate (1:1)
Guanidine Sulfate (2:1)
Guanidine Sulfite (1:1)
Guanidinium
Guanidinium Chloride
Guanidium Chloride
Hydrochloride, Guanidine
Monohydrate, Guanidine
Monohydrobromide, Guanidine
Monohydrochloride, Guanidine
Monohydroiodine, Guanidine
Nitrate, Guanidine
Phosphate, Guanidine
Sulfate, Guanidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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